molecular formula C8H13N3O2 B13059422 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid

Cat. No.: B13059422
M. Wt: 183.21 g/mol
InChI Key: VTJXTXIQEAGHIE-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid is an organic compound that features a triazole ring, a butanoic acid moiety, and a methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid typically involves the construction of the triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with a suitable butanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Metal-free processes have been developed to construct the triazole ring under flow conditions, making the synthesis more environmentally friendly and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of triazole derivatives .

Scientific Research Applications

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules such as:

Uniqueness

What sets 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-2-(2-methyl-1,2,4-triazol-3-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5(2)6(8(12)13)7-9-4-10-11(7)3/h4-6H,1-3H3,(H,12,13)

InChI Key

VTJXTXIQEAGHIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=NN1C)C(=O)O

Origin of Product

United States

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